molecular formula C16H24N2O B7482232 3-[(Cyclooctylamino)methyl]benzamide

3-[(Cyclooctylamino)methyl]benzamide

Cat. No.: B7482232
M. Wt: 260.37 g/mol
InChI Key: XNEBMIMUOSQQOU-UHFFFAOYSA-N
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Description

3-[(Cyclooctylamino)methyl]benzamide is a benzamide derivative characterized by a cyclooctylamine substituent linked via a methylene bridge to the benzamide core. Its molecular formula is C₁₆H₂₄N₂O, with a molecular weight of 260.38 g/mol.

Properties

IUPAC Name

3-[(cyclooctylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-16(19)14-8-6-7-13(11-14)12-18-15-9-4-2-1-3-5-10-15/h6-8,11,15,18H,1-5,9-10,12H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEBMIMUOSQQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclooctylamino)methyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method involves using ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives like this compound often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclooctylamino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

3-[(Cyclooctylamino)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Cyclooctylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzamide Derivatives

The benzamide scaffold is highly versatile, with modifications to the amine substituent and aromatic ring influencing pharmacological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent on Benzamide Core Molecular Weight (g/mol) Key Features
3-[(Cyclooctylamino)methyl]benzamide Cyclooctylamino-methyl 260.38 Larger, lipophilic cyclooctyl group; potential for enhanced target binding.
3-[(Cyclohexylamino)carbonyl]amino}benzamide (CAS 1003668-94-7) Cyclohexylaminocarbonyl-amino 261.32 Urea linkage introduces hydrogen-bonding potential; moderate lipophilicity .
3-[(Cyclohex-3-en-1-ylmethyl)amino]benzamide Cyclohexenylmethyl-amino 230.31 Unsaturated cyclohexene ring increases rigidity; reduced steric bulk .
3-[(Oxolan-3-ylmethyl)amino]benzamide Tetrahydrofuran (oxolane)-methyl-amino 220.27 Polar oxolane ring enhances solubility; lower molecular weight .
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide (CAS 63969-05-1) Chloro-methylphenyl, methoxy 304.75 Electron-withdrawing chloro and methoxy groups modulate electronic properties .

Key Research Findings

  • Cyclooctyl vs.
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro in ) on the aromatic ring can alter electron density, affecting binding affinity to targets like kinases or epigenetic enzymes.

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